![molecular formula C17H19N5O2 B2488621 4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108839-54-7](/img/structure/B2488621.png)
4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemicals known for their diverse biological activities. The structure of this compound suggests potential pharmacological properties, although specific studies on this compound are limited.
Synthesis Analysis
Compounds with similar structural features, like triazolopyrazines, have been synthesized through various methods. For example, Kelley et al. (1995) described the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, indicating a multi-stage process starting from phenylacetonitriles (Kelley et al., 1995).
Molecular Structure Analysis
The molecular structure of such compounds typically features a triazolopyrazine core, which is crucial for their biological activities. The structural determination often relies on NMR and IR spectroscopic studies, as detailed by Panchal and Patel (2011) in their synthesis of similar triazolopyrazine derivatives (Panchal & Patel, 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensation and reactions with different reagents like hydroxylamine and hydrazine, as explored by Desenko et al. (1998) (Desenko et al., 1998).
Scientific Research Applications
Antibacterial Activity
Triazole-containing hybrids, including derivatives of 1,2,3-triazole and 1,2,4-triazole, have demonstrated promising broad-spectrum antibacterial activity. These compounds are potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, and penicillin-binding proteins, showing significant potential against drug-resistant bacterial strains such as Staphylococcus aureus. This underlines their importance in developing novel anti-bacterial agents amidst rising antibiotic resistance (Li & Zhang, 2021).
Food Flavoring Enhancement
Pyrazines contribute significantly to the flavor profile of various food products, offering baking, roasted, and nutty flavors. The Maillard reaction, a critical process in food chemistry, synthesizes pyrazines, highlighting their role in enhancing food flavors and in the development of new food processing strategies (Yu et al., 2021).
Material Science Applications
Functionalized heterocyclic compounds, including triazole and pyrazine derivatives, have found applications in material science. These compounds have been utilized in the creation of novel optoelectronic materials due to their electronic properties, demonstrating the potential in fabricating materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and as colorimetric pH sensors (Lipunova et al., 2018).
Agricultural Chemistry
In the field of agricultural chemistry, pyrazine derivatives have been explored for their potential as novel insecticides. These compounds offer a greener alternative to conventional neuroactive chemical insecticides, presenting lower risks to non-target organisms and the environment. Their unique modes of action against a wide range of insect pests make them valuable in integrated pest management programs (Kodandaram et al., 2010).
Medicinal Chemistry
In medicinal chemistry, the structural analogs of piracetam based on the pyrrolidin-2-one pharmacophore, including phenylpiracetam and its derivatives, have been a focal point of research. These compounds facilitate memory processes and attenuate cognitive function impairment, showcasing the importance of stereochemistry in enhancing pharmacological profiles (Veinberg et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide are currently unknown
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s likely that the compound’s interaction with its targets leads to alterations in various cellular pathways, resulting in downstream effects that contribute to its overall biological activity .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action . Given the lack of information on these aspects, it’s challenging to provide a detailed description of the results of its action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
properties
IUPAC Name |
4-oxo-N-pentyl-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-2-3-7-10-18-16(23)14-15-17(24)19-13(11-22(15)21-20-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUSSHJFIIETCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

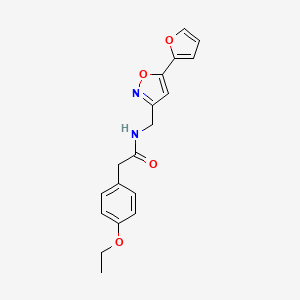
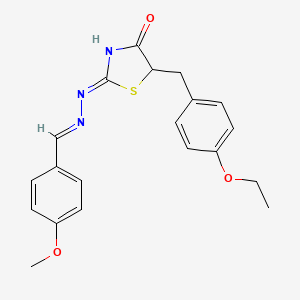
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
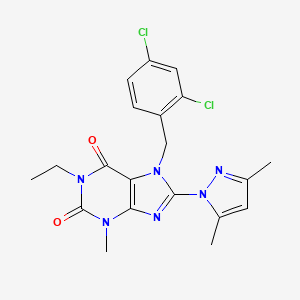
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)


![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
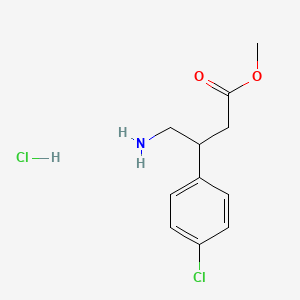
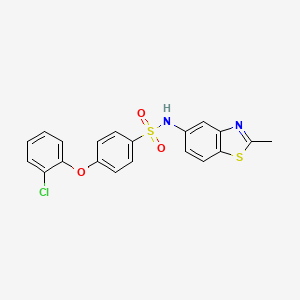
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)
![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)